molecular formula C17H21ClN2O2 B269062 2-chloro-N-cyclohexyl-5-[(cyclopropylcarbonyl)amino]benzamide

2-chloro-N-cyclohexyl-5-[(cyclopropylcarbonyl)amino]benzamide

Cat. No. B269062
M. Wt: 320.8 g/mol
InChI Key: LXXMIWWIOUOXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclohexyl-5-[(cyclopropylcarbonyl)amino]benzamide is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. Also known as CCAB, this compound is a member of the benzamide family and has been shown to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of CCAB is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and angiogenesis. Additionally, CCAB has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
CCAB has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, CCAB has been shown to modulate the activity of certain signaling pathways involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CCAB in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar activities. Additionally, CCAB is readily available and easy to synthesize, making it a practical choice for researchers. However, one limitation of using CCAB is its limited solubility, which may affect its efficacy in certain experiments.

Future Directions

There are several potential future directions for research involving CCAB, including investigating its potential as an anti-cancer agent, exploring its role in modulating the immune system, and studying its effects on various signaling pathways involved in inflammation and angiogenesis. Additionally, further research is needed to fully understand the mechanism of action of CCAB and to optimize its efficacy in various experimental settings.
Conclusion:
In conclusion, CCAB is a promising compound with potential applications in scientific research. Its synthesis method is practical and efficient, and it exhibits a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, CCAB has several advantages that make it a practical choice for researchers. With further research, CCAB may prove to be a valuable tool for investigating various biological processes and developing new therapies for diseases such as cancer and inflammation.

Synthesis Methods

The synthesis of CCAB involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions involving cyclopropylcarbonyl chloride, triethylamine, and hydrochloric acid to yield the final product, CCAB. The overall yield of this synthesis method is around 60%, making it an efficient and practical approach for the preparation of CCAB.

Scientific Research Applications

CCAB has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. These properties make CCAB a promising candidate for scientific research in various fields, including cancer biology, immunology, and neuroscience.

properties

Product Name

2-chloro-N-cyclohexyl-5-[(cyclopropylcarbonyl)amino]benzamide

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-5-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C17H21ClN2O2/c18-15-9-8-13(20-16(21)11-6-7-11)10-14(15)17(22)19-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,19,22)(H,20,21)

InChI Key

LXXMIWWIOUOXBA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CC3)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CC3)Cl

Origin of Product

United States

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